Biochemical Selectivity: Potent FGFR1-3 Inhibition with Distinct Kinase Panel Profile
Infigratinib phosphate demonstrates a unique FGFR inhibition pattern, with potent activity against FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1.0 nM), but markedly weaker activity against FGFR4 (60 nM) [1]. In head-to-head kinase panel data, Infigratinib exhibits >400-fold selectivity for FGFR1/2/3 over VEGFR2, whereas other inhibitors show different selectivity windows. For instance, Pemigatinib has comparable FGFR4 IC50 (30 nM) but differs in FGFR1 potency (0.4 nM) [2]. This selectivity profile is critical for experiments where FGFR4-mediated effects must be minimized or where VEGFR2 off-target activity is a confounding factor.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: 0.9 nM; FGFR2: 1.4 nM; FGFR3: 1.0 nM; FGFR4: 60 nM |
| Comparator Or Baseline | Pemigatinib: FGFR1: 0.4 nM; FGFR2: 0.5 nM; FGFR3: 1.2 nM; FGFR4: 30 nM |
| Quantified Difference | Infigratinib is less potent against FGFR1 (0.9 vs 0.4 nM) and FGFR4 (60 vs 30 nM), but more potent against FGFR3 (1.0 vs 1.2 nM). |
| Conditions | Biochemical kinase assay, recombinant human FGFR proteins, ATP concentration at Km. |
Why This Matters
This selectivity fingerprint justifies the selection of infigratinib phosphate over pemigatinib in studies requiring lower FGFR1 inhibition or in models where FGFR3 is a key driver.
- [1] Guagnano V, Furet P, Spanka C, et al. J Med Chem. 2011;54(20):7066-83. View Source
- [2] Liu PCC, Koblish H, Wu L, et al. Cancer Res. 2017;77(13 Supplement):2660. View Source
